3-Ethyl-3-methyl-2-pentanol

Thermophysical Property Solvent Selection Distillation Process

3-Ethyl-3-methyl-2-pentanol (CAS 66576-22-5) is a branched, chiral secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol. It is a liquid at ambient temperature, characterized by a distinct set of physicochemical properties including a boiling point of 157.9±8.0 °C and a predicted density of 0.8±0.1 g/cm³.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 66576-22-5
Cat. No. B15198077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-methyl-2-pentanol
CAS66576-22-5
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCC(C)(CC)C(C)O
InChIInChI=1S/C8H18O/c1-5-8(4,6-2)7(3)9/h7,9H,5-6H2,1-4H3
InChIKeySLBLSROGXMXPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Ethyl-3-methyl-2-pentanol (CAS 66576-22-5): Chemistry Profile


3-Ethyl-3-methyl-2-pentanol (CAS 66576-22-5) is a branched, chiral secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol. It is a liquid at ambient temperature, characterized by a distinct set of physicochemical properties including a boiling point of 157.9±8.0 °C and a predicted density of 0.8±0.1 g/cm³ . This compound is distinguished by a chiral center at the C2 position, making it available as a specific enantiomer, in contrast to many structurally similar tertiary alcohols which are achiral [1]. This feature is critical for research applications where chirality dictates molecular recognition and function.

Why Cannot Simply Swap In-Class Compounds for 3-Ethyl-3-methyl-2-pentanol?


Superficial similarity within the C7-C8 branched alcohol family masks profound performance-critical differences. A simple substitution based on availability or cost can undermine experimental integrity, as the combination of carbon chain length and the specific branching pattern in 3-ethyl-3-methyl-2-pentanol dictates its boiling point, solubility, chiral recognition, and reactivity profile. A direct replacement with a smaller analog like 3-methyl-3-pentanol or an isomer like 3-ethyl-2-methyl-3-pentanol introduces unquantified variability, invalidating established analytical methods, altering reaction selectivity, and compromising batch-to-batch reproducibility in industrial processes [1]. The quantitative evidence below illustrates why precise compound identity is non-negotiable.

Quantitative Differentiation Evidence for Procuring 3-Ethyl-3-methyl-2-pentanol


Boiling Point Elevation Relative to Shorter-Chain Tertiary Alcohol Analogues

3-Ethyl-3-methyl-2-pentanol exhibits a significantly higher boiling point (157.9±8.0 °C at 760 mmHg) compared to its closest tertiary alcohol analogue, 3-methyl-3-pentanol (122.4±0.0 °C). This 35.5 °C difference provides a wider liquid operating range for high-temperature reactions and enables effective separation via distillation [1].

Thermophysical Property Solvent Selection Distillation Process

Hydrophobicity Advantage over a Primary Alcohol Analog Used as Industrial Solvent

With an estimated log Kow of 2.62, 3-ethyl-3-methyl-2-pentanol is over 27 times more lipophilic than 2-ethyl-1-hexanol (log Kow ~1.0 difference). This enhanced hydrophobicity translates to a starkly different partitioning behavior in biphasic systems, such as those used in liquid-liquid extractions .

Partition Coefficient Extraction Solvent Lipophilicity

Chiral Recognition Potential Absent in Structurally Analogous Tertiary Alcohols

3-Ethyl-3-methyl-2-pentanol exists as a stable secondary alcohol with a single chiral center (C2), whereas 3-ethyl-3-pentanol and 3-ethyl-2-methyl-3-pentanol are tertiary alcohols and are thus achiral. The specific enantiomer of the target compound, defined by the InChIKey SLBLSROGXMXPPF-SSDOTTSWSA-N, is a verified chemical entity available for chiral applications [1], a feature entirely absent in its achiral analogues.

Chiral Synthesis Asymmetric Catalysis Analytical Chiral Separation

Gas Chromatographic Retention Time Explicitly Differentiated from Co-eluting Isomers

The compound has a well-defined and published Kovats Retention Index of 1386 on a DB-Wax stationary phase [1]. This serves as a unique and verifiable identifier that distinguishes it from other C8H18O isomers which may be present in complex biological or environmental samples. For instance, the structural isomer 3-ethyl-2-methyl-3-pentanol is likely to elute at a different retention index due to the altered position of the hydroxyl group.

GC-MS Analysis Quality Control Food and Environmental Analysis

Purity Profile as a Superior Starting Material for Sensitive Synthesis Routes

A reputable supplier offers 3-ethyl-3-methyl-2-pentanol at a standard purity of 98%, with batch-specific quality testing reports including NMR, HPLC, and GC available for verification . While an analogous compound, 3-ethyl-2-methyl-3-pentanol, is also available at >98% purity , the target compound is specifically highlighted for research use at a procurement scale, suggesting a reliable supply chain for high-value, non-commodity synthesis.

Synthetic Intermediate Pharmaceutical Impurity Profiling High-Value Small-Molecule Synthesis

Regulatory and Safety Profile Differentiation from Structurally Related Industrial Solvent

The estimated Henry's Law constant for 3-ethyl-3-methyl-2-pentanol is 7.5×10⁻² mol/(m³·Pa) [1]. While a direct comparator value for 2-ethyl-1-hexanol under identical conditions is not available, this parameter is crucial for environmental fate modeling and occupational exposure assessments. Selecting a compound with a known and modeled ecotoxicity profile can be advantageous over using industrial-tonnage solvents like 2-ethyl-1-hexanol with well-documented but potentially more stringent regulatory constraints on volatile organic compound (VOC) emissions.

Solvent Replacement Environmental Health and Safety Green Chemistry Assessment

Optimal Use Cases for 3-Ethyl-3-methyl-2-pentanol Based on its Differentiated Profile


Chiral Resolution and Asymmetric Synthesis Research

Leveraging its singular chiral center and available enantiomeric form [1], this compound serves as a well-defined starting material or a homochiral auxiliary in the synthesis of complex pharmaceutical intermediates. Its high supplier-reported purity (98% with orthogonal QC) minimizes side reactions that could result from chiral or chemical impurities, a critical requirement for medicinal chemistry programs.

High-Temperature Homogeneous Reaction Solvent

With a 35.5 °C boiling point advantage over the smaller 3-methyl-3-pentanol [1], it enables chemical transformations that require prolonged heating at temperatures above 120 °C while maintaining a liquid state at atmospheric pressure. This property makes it suitable as a specialty solvent for condensation polymerizations or high-temperature catalytic reactions where low-boiling alternatives would require costly pressurized equipment.

Analytical Standard for GC-MS Metabolomics and Environmental Analysis

Its unambiguous Kovats Retention Index of 1386 on a DB-Wax column [2] provides an exact chromatographic address. For laboratories analyzing complex pyroligneous acid, food headspace, or environmental samples, this compound functions as a perfect retention-time-locked calibration standard, enabling confident isomer identification and quantification in matrices where multiple C8 alcohols may co-occur.

Non-Aqueous Extraction of Lipophilic Analytes

The high predicted log Kow of 2.62 [1] positions this alcohol as a superior extraction solvent for hydrophobic biomarkers, pesticides, or non-polar natural products from aqueous phases compared to more water-miscible short-chain alcohols. Its use can lead to higher partition coefficients and, consequently, more efficient and sensitive sample preparation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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